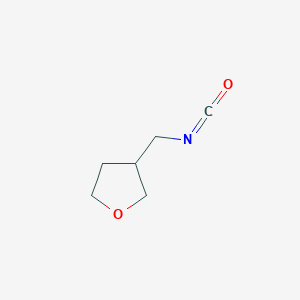![molecular formula C7H14ClN B1525955 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 943516-55-0](/img/structure/B1525955.png)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride
Overview
Description
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is a significant chemical compound with notable applications in pharmaceuticals and other industries. This compound is a crucial intermediate in the synthesis of various drugs, including antiviral medications.
Mechanism of Action
Target of Action
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . These drugs are known to inhibit the NS3/NS4a serine protease of the hepatitis C virus . Therefore, it can be inferred that the primary target of this compound is likely the NS3/NS4a serine protease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis. This method involves reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by an alkaline reaction in anhydrous THF. The resulting intermediate is then combined with N,N'-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation.
Industrial Production Methods: Industrial production of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves scaling up the aforementioned synthetic routes. The process requires careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in pharmaceutical and industrial applications.
Scientific Research Applications
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is extensively used in scientific research due to its versatility. It serves as a key intermediate in the synthesis of antiviral drugs such as boceprevir, a protease inhibitor for hepatitis C, and pf-07321332, an oral medication for COVID-19. Additionally, it is used in the development of other pharmaceuticals and chemical research.
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific structural features and applications. Similar compounds include other bicyclic amines and derivatives, which may have different reactivity and uses. The uniqueness of this compound lies in its efficiency and effectiveness in drug synthesis and other applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7(2)5-3-8-4-6(5)7;/h5-6,8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMYJVAMSVISRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943516-55-0 | |
| Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine](/img/structure/B1525875.png)

![N-[2-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B1525878.png)






![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)



